1-Bromoisoquinoline-5-carbonitrile
CAS No.:
Cat. No.: VC14422637
Molecular Formula: C10H5BrN2
Molecular Weight: 233.06 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H5BrN2 |
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Molecular Weight | 233.06 g/mol |
IUPAC Name | 1-bromoisoquinoline-5-carbonitrile |
Standard InChI | InChI=1S/C10H5BrN2/c11-10-9-3-1-2-7(6-12)8(9)4-5-13-10/h1-5H |
Standard InChI Key | FKUPKSGBURJCDO-UHFFFAOYSA-N |
Canonical SMILES | C1=CC(=C2C=CN=C(C2=C1)Br)C#N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
1-Bromoisoquinoline-5-carbonitrile belongs to the isoquinoline family, a bicyclic structure comprising a benzene ring fused to a pyridine ring. The bromine substituent at position 1 and the nitrile group at position 5 introduce distinct electronic and steric effects, influencing its reactivity. Key structural identifiers include:
Property | Value |
---|---|
IUPAC Name | 1-bromoisoquinoline-5-carbonitrile |
Molecular Formula | C₁₀H₅BrN₂ |
Molecular Weight | 233.06 g/mol |
InChI | InChI=1S/C10H5BrN2/c11-10-9-3-1-2-7(6-12)8(9)4-5-13-10/h1-5H |
InChIKey | FKUPKSGBURJCDO-UHFFFAOYSA-N |
Canonical SMILES | C1=CC(=C2C=CN=C(C2=C1)Br)C#N |
The bromine atom acts as a leaving group, facilitating nucleophilic substitution reactions, while the electron-withdrawing nitrile group enhances electrophilic character at adjacent positions.
Spectroscopic Characterization
While experimental spectral data (e.g., NMR, IR) for 1-bromoisoquinoline-5-carbonitrile are scarce in public databases, analogous compounds suggest distinct signals:
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¹H NMR: Aromatic protons resonate between δ 7.5–9.0 ppm, with deshielding effects near the nitrile group.
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¹³C NMR: The nitrile carbon typically appears near δ 115–120 ppm, while the bromine-bearing carbon resonates downfield due to its electronegativity.
Synthesis and Manufacturing
Halogenation-Cyanation Sequential Synthesis
A plausible route involves bromination of isoquinoline followed by cyanation at the 5-position. Halogenation may employ PBr₃ or N-bromosuccinimide (NBS) under controlled conditions, while cyanation could utilize CuCN or Pd-catalyzed cross-coupling. For example:
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Bromination: Isoquinoline → 1-bromoisoquinoline (using NBS in CCl₄).
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Cyanation: 1-bromoisoquinoline → 1-bromoisoquinoline-5-carbonitrile (via Friedel-Crafts-type nitrile introduction or metal-mediated coupling).
Palladium-Catalyzed Cross-Coupling
The Suzuki-Miyaura reaction, employing Pd(PPh₃)₄ or Pd(dba)₂ with ligands like BINAP, could replace bromine with aryl/boronic acid groups. Such methods are foundational in constructing complex heterocycles.
Reactivity and Functionalization
Nucleophilic Substitution
The C-Br bond undergoes substitution with nucleophiles (e.g., amines, thiols) under mild conditions. For instance:
This reactivity is pivotal in generating derivatives for pharmaceutical screening.
Cross-Coupling Reactions
The bromine atom participates in Pd-catalyzed couplings (Suzuki, Stille, Sonogashira), enabling carbon-carbon bond formation. The nitrile group remains inert under these conditions, preserving functionality for downstream applications.
Applications in Scientific Research
Pharmaceutical Intermediates
1-Bromoisoquinoline-5-carbonitrile serves as a precursor to kinase inhibitors and anticancer agents. Its planar structure facilitates intercalation with DNA or protein active sites, as seen in related isoquinoline derivatives .
Materials Science
The compound’s electronic properties make it a candidate for organic semiconductors. Nitrile groups enhance electron mobility, while bromine allows functionalization to tune solubility and bandgap.
Comparative Analysis with Structural Analogs
Compound | Substituents | Reactivity Profile |
---|---|---|
1-Bromoisoquinoline-6-carbonitrile | Br (1), CN (6) | Enhanced para-substitution |
5-Bromoisoquinoline-1-carboxylic acid | Br (5), COOH (1) | Acid-catalyzed decarboxylation |
Positional isomerism significantly alters electronic effects and reaction pathways. The 5-cyano group in 1-bromoisoquinoline-5-carbonitrile deactivates the ring, directing electrophiles to meta positions .
Future Research Directions
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Catalytic Asymmetric Synthesis: Developing enantioselective routes to access chiral isoquinoline derivatives.
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Pharmacokinetic Studies: Evaluating bioavailability and metabolic stability of nitrile-containing analogs.
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Polymer Chemistry: Incorporating the compound into conjugated polymers for optoelectronic devices.
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